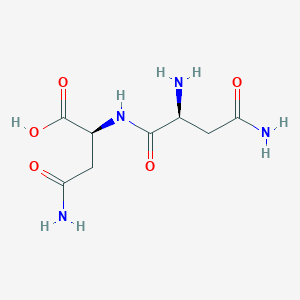

L-Asparaginyl-L-asparagine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Asparaginil-L-asparagina es un dipéptido compuesto por dos moléculas de asparagina unidas por un enlace peptídico. La asparagina es un aminoácido no esencial que juega un papel crucial en la biosíntesis de glicoproteínas y otras proteínas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: L-Asparaginil-L-asparagina puede sintetizarse mediante una reacción de acoplamiento de péptidos. El proceso típicamente implica la activación del grupo carboxilo de una molécula de asparagina y el posterior ataque nucleofílico por el grupo amino de otra molécula de asparagina. Los reactivos comunes utilizados para esta activación incluyen carbodiimidas como la diciclohexilcarbodiimida (DCC) y agentes de acoplamiento como la N-hidroxisuccinimida (NHS). La reacción generalmente se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperatura ambiente.

Métodos de Producción Industrial: La producción industrial de L-Asparaginil-L-asparagina a menudo emplea métodos biotecnológicos. La fermentación microbiana utilizando cepas genéticamente modificadas de Escherichia coli u otras bacterias puede utilizarse para producir asparagina, que luego se acopla enzimáticamente para formar el dipéptido. Este método es ventajoso debido a su alto rendimiento y rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: L-Asparaginil-L-asparagina puede sufrir diversas reacciones químicas, que incluyen:

Hidrólisis: El enlace peptídico puede hidrolizarse en condiciones ácidas o básicas para producir dos moléculas de asparagina.

Oxidación: Los grupos amino pueden oxidarse para formar derivados nitroso o nitro.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución con diversos electrófilos.

Reactivos y Condiciones Comunes:

Hidrólisis: Generalmente se lleva a cabo utilizando ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) a temperaturas elevadas.

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) e hipoclorito de sodio (NaOCl).

Sustitución: Reactivos como los cloruros de acilo o los cloruros de sulfonilo pueden utilizarse para reacciones de sustitución.

Productos Principales:

Hidrólisis: Produce dos moléculas de asparagina.

Oxidación: Produce derivados nitroso o nitro de L-Asparaginil-L-asparagina.

Sustitución: Resulta en varios derivados sustituidos dependiendo del electrófilo utilizado

Aplicaciones Científicas De Investigación

L-Asparaginil-L-asparagina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la formación e hidrólisis del enlace peptídico.

Biología: Sirve como sustrato en estudios enzimáticos que involucran asparaginasa y otras enzimas relacionadas.

Medicina: Se investiga su posible papel en la terapia contra el cáncer, particularmente en la focalización de células tumorales dependientes de la asparagina.

Industria: Se utiliza en la industria alimentaria para reducir la formación de acrilamida durante la cocción de alimentos ricos en almidón

Mecanismo De Acción

El mecanismo de acción de L-Asparaginil-L-asparagina implica principalmente su hidrólisis por enzimas como la asparaginasa. La asparaginasa cataliza la hidrólisis del enlace peptídico, liberando moléculas de asparagina libres. Estas moléculas de asparagina libres pueden luego participar en varias vías metabólicas, incluida la síntesis de proteínas y la formación de glicoproteínas. La capacidad del compuesto para agotar los niveles de asparagina en las células lo convierte en un posible agente terapéutico para el tratamiento de cánceres dependientes de la asparagina .

Comparación Con Compuestos Similares

L-Asparaginil-L-asparagina puede compararse con otros dipéptidos y derivados de aminoácidos:

L-Asparagina: Un solo aminoácido que sirve como bloque de construcción para las proteínas.

L-Asparaginil-L-glutamina: Otro dipéptido con propiedades similares pero diferentes vías metabólicas.

L-Asparaginil-L-ácido aspártico: Un dipéptido que difiere en su estructura de cadena lateral y reactividad.

Singularidad: L-Asparaginil-L-asparagina es única debido a su enlace peptídico específico y la presencia de dos residuos de asparagina, que confieren propiedades bioquímicas distintas y posibles aplicaciones terapéuticas .

Propiedades

Número CAS |

58471-52-6 |

|---|---|

Fórmula molecular |

C8H14N4O5 |

Peso molecular |

246.22 g/mol |

Nombre IUPAC |

(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C8H14N4O5/c9-3(1-5(10)13)7(15)12-4(8(16)17)2-6(11)14/h3-4H,1-2,9H2,(H2,10,13)(H2,11,14)(H,12,15)(H,16,17)/t3-,4-/m0/s1 |

Clave InChI |

RJUHZPRQRQLCFL-IMJSIDKUSA-N |

SMILES isomérico |

C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N |

SMILES canónico |

C(C(C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)